1,2-Bis(phenylphosphino)ethane
Overview
Description
1,2-Bis(phenylphosphino)ethane is an organophosphorus compound with the chemical formula ( (C_6H_5)_2PCH_2CH_2P(C_6H_5)_2 ). It is a common symmetrical bidentate ligand in coordination chemistry, often used to stabilize metal complexes through chelation. This compound is a white solid that is soluble in organic solvents .
Mechanism of Action
Target of Action
1,2-Bis(phenylphosphino)ethane, also known as dppe, is an organophosphorus compound . It is a common symmetrical bidentate ligand in coordination chemistry . The primary targets of dppe are transition metals such as palladium, nickel, and iridium . These metals are often used in various chemical reactions, and dppe serves as a ligand to form metal complexes .
Biochemical Pathways
The biochemical pathways affected by dppe are primarily those involved in various chemical reactions where dppe-metal complexes are used as homogeneous catalysts . For instance, dppe is used in metal-catalyzed allylic alkylation, decarboxylation of allylic esters, 1,3-diene synthesis, cycloaddition reactions, and carbonylation reactions .
Pharmacokinetics
It is known to be soluble in organic solvents .
Result of Action
The result of dppe’s action is the facilitation of various chemical reactions. By forming complexes with transition metals, dppe can catalyze reactions such as allylic alkylations, decarboxylation of allylic esters, and 1,3-diene synthesis . The specific molecular and cellular effects would depend on the particular reaction being catalyzed.
Action Environment
The action, efficacy, and stability of dppe can be influenced by various environmental factors. For instance, the presence of other chemicals, temperature, and pH can affect the formation of dppe-metal complexes and the subsequent catalysis of reactions . Furthermore, dppe is air-sensitive, indicating that its stability and reactivity can be affected by exposure to air .
Biochemical Analysis
Biochemical Properties
1,2-Bis(phenylphosphino)ethane is a bidendate ligand used in coordination chemistry to prepare metal complexes . It is involved in the metal-catalyzed allylic alkylation and decarboxylation of allylic esters . It is also used in 1,3-diene synthesis
Molecular Mechanism
It is known to form chelating complexes in coordination chemistry . These complexes can interact with various biomolecules, potentially influencing enzyme activity and gene expression .
Preparation Methods
The preparation of 1,2-Bis(phenylphosphino)ethane typically involves the alkylation of sodium diphenylphosphide with 1,2-dichloroethane. The reaction proceeds as follows :
[ 2 NaP(C_6H_5)_2 + ClCH_2CH_2Cl \rightarrow (C_6H_5)_2PCH_2CH_2P(C_6H_5)_2 + 2 NaCl ]
This method is commonly used in laboratory settings. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,2-Bis(phenylphosphino)ethane undergoes various chemical reactions, including:
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Reduction: : The reduction of this compound by lithium yields the corresponding secondary phosphine .
[ (C_6H_5)_2PCH_2CH_2P(C_6H_5)_2 + 4 Li \rightarrow Li(C_6H_5)PCH_2CH_2P(C_6H_5)Li + 2 C_6H_5Li ]
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Oxidation: : Treatment with hydrogen peroxide produces phosphine oxides .
[ (C_6H_5)_2PCH_2CH_2P(C_6H_5)_2 + H_2O_2 \rightarrow (C_6H_5)_2P(O)CH_2CH_2P(C_6H_5)_2 ]
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Substitution: : The compound can undergo substitution reactions with various reagents to form different derivatives .
Scientific Research Applications
1,2-Bis(phenylphosphino)ethane is widely used in scientific research due to its ability to form stable metal complexes. Some of its applications include:
Comparison with Similar Compounds
1,2-Bis(phenylphosphino)ethane can be compared with other similar compounds, such as:
- 1,3-Bis(phenylphosphino)propane
- 1,2-Bis(dicyclohexylphosphino)ethane
- 1,2-Bis(dimethylphosphino)ethane
- Triphenylphosphine
What sets this compound apart is its symmetrical structure and the ability to form stable chelating complexes with a variety of metal centers .
Properties
IUPAC Name |
phenyl(2-phenylphosphanylethyl)phosphane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16P2/c1-3-7-13(8-4-1)15-11-12-16-14-9-5-2-6-10-14/h1-10,15-16H,11-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VBXSERPGINMTDE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)PCCPC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00172276 | |
Record name | Ethylenebis(phenylphosphine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18899-64-4 | |
Record name | 1,2-Bis(phenylphosphino)ethane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18899-64-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethylenebis(phenylphosphine) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018899644 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethylenebis(phenylphosphine) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00172276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethylenebis[phenylphosphine] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.757 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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